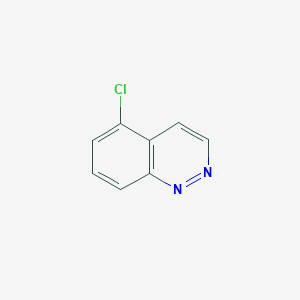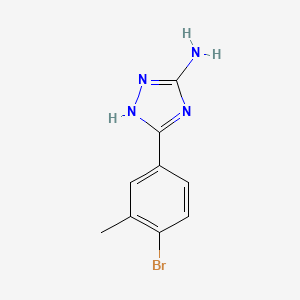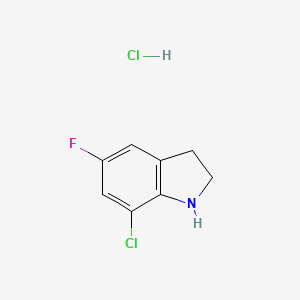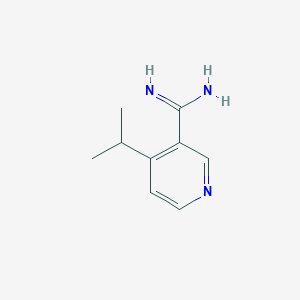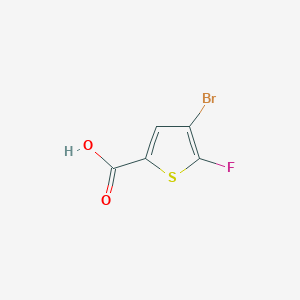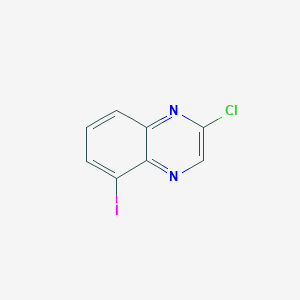
2-Chloro-5-iodoquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-iodoquinoxaline is a heterocyclic compound with the molecular formula C8H4ClIN2 It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodoquinoxaline typically involves the functionalization of quinoxaline derivatives. One common method is the regioselective lithiation of 2,3-dichloroquinoxaline using TMPLi (2,2,6,6-tetramethylpiperidyl lithium) followed by quenching with iodine to introduce the iodo group at the 5-position . This method allows for precise control over the substitution pattern on the quinoxaline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity.
化学反応の分析
Types of Reactions: 2-Chloro-5-iodoquinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The quinoxaline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the quinoxaline ring.
科学的研究の応用
2-Chloro-5-iodoquinoxaline has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorescent dyes and probes for biological imaging.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-Chloro-5-iodoquinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
2,3-Dichloroquinoxaline: A precursor in the synthesis of 2-Chloro-5-iodoquinoxaline.
2-Chloroquinoxaline: Lacks the iodine substituent but shares similar chemical properties.
5-Iodoquinoxaline: Lacks the chlorine substituent but shares similar chemical properties.
Uniqueness: this compound is unique due to the presence of both chlorine and iodine substituents on the quinoxaline ring. This dual substitution pattern imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications .
特性
分子式 |
C8H4ClIN2 |
|---|---|
分子量 |
290.49 g/mol |
IUPAC名 |
2-chloro-5-iodoquinoxaline |
InChI |
InChI=1S/C8H4ClIN2/c9-7-4-11-8-5(10)2-1-3-6(8)12-7/h1-4H |
InChIキー |
HWNHSYAGGUGBAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CN=C2C(=C1)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664269.png)
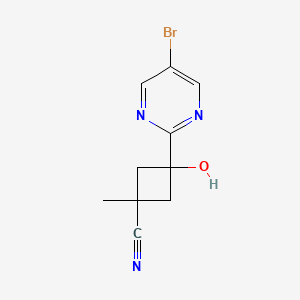

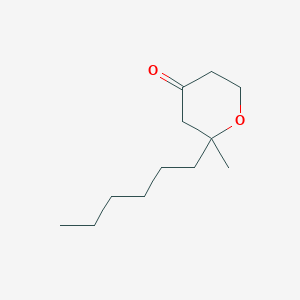


![3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13664332.png)

